Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate
Description
Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic aromatic compound featuring a benzoate ester core substituted with a 3-methyl-1,2,4-triazole moiety at the para position. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol . This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity. It has been synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, which involves palladium catalysts and aryl boronic acids . The compound’s ester group enhances lipophilicity, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .
Properties
IUPAC Name |
methyl 4-(3-methyl-1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-12-7-14(13-8)10-5-3-9(4-6-10)11(15)16-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYSSVQLDFISDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with 3-Methyl-1H-1,2,4-triazole
This method involves the displacement of a bromine atom from methyl 4-(bromomethyl)benzoate using 3-methyl-1H-1,2,4-triazole under basic conditions.
Procedure :
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Reagents : Methyl 4-(bromomethyl)benzoate (1.0 equiv), 3-methyl-1H-1,2,4-triazole (1.2 equiv), Cs₂CO₃ (2.0 equiv), dry acetonitrile.
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Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere.
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Workup : Filtration, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Solvent | Acetonitrile |
| Base | Cs₂CO₃ |
Advantages : High regioselectivity for the 1-position of the triazole. Scalable for gram-scale synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click Chemistry Approach
This method constructs the triazole ring via a 1,3-dipolar cycloaddition between an azide and an alkyne, followed by esterification.
Procedure :
-
Step 1 : Synthesis of methyl 4-(azidomethyl)benzoate from methyl 4-(bromomethyl)benzoate using NaN₃ in DMF at 70°C for 3 hours.
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Step 2 : CuAAC reaction with propiolamide derivatives (e.g., 3-methyl-1-propyne) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in tert-BuOH/H₂O (1:1) at 25°C.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O/sodium ascorbate |
| Solvent | tert-BuOH/H₂O |
| Reaction Time | 15 hours |
Advantages : Excellent atom economy and tolerance for functional groups. Requires no protecting groups.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids are coupled with halogenated triazole precursors in the presence of palladium catalysts.
Procedure :
-
Reagents : Methyl 4-bromobenzoate (1.0 equiv), 3-methyl-1H-1,2,4-triazol-1-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), THF/H₂O (3:1).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent | THF/H₂O |
| Base | K₂CO₃ |
Advantages : Compatible with electron-deficient aryl halides. High purity without chromatography.
Mitsunobu Reaction for Direct Triazole Installation
Alcohol-Triazole Coupling
A Mitsunobu reaction links the triazole moiety to a benzoate ester via a hydroxyl intermediate.
Procedure :
-
Reagents : Methyl 4-hydroxybenzoate (1.0 equiv), 3-methyl-1H-1,2,4-triazole (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), dry THF.
Key Data :
| Parameter | Value |
|---|---|
| Reagents | DIAD/PPh₃ |
| Solvent | THF |
| Temperature | 0°C → 25°C |
Advantages : Mild conditions; avoids halogenated intermediates. Limited by cost of DIAD.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Regioselectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–76 | High | Moderate | High (1-position) |
| CuAAC | 63–82 | Moderate | Low | Excellent |
| Suzuki Coupling | 70–85 | High | High | Moderate |
| Mitsunobu Reaction | 65–72 | Low | Low | High |
Key Findings :
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Nucleophilic substitution and Suzuki coupling are preferred for industrial-scale synthesis due to scalability and reagent availability.
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CuAAC offers superior regioselectivity but requires azide precursors, posing safety concerns.
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Mitsunobu reactions are limited to small-scale applications due to reagent costs .
Scientific Research Applications
Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Cellular Pathways: It can modulate various cellular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.
Triazole-Substituted Benzoate Esters
2.1.1. Substituent Variations on the Triazole Ring
- Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate (C₁₁H₉Br₂N₃O₂; MW: 375.02 g/mol): The addition of bromine atoms at the 3- and 5-positions of the triazole ring increases molecular weight and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki coupling with aryl boronic acids) .
2.1.2. Substituent Variations on the Benzene Ring
- Methyl 2-Chloro-5-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate (C₁₁H₁₀ClN₃O₂; MW: 251.67 g/mol): The chloro substituent at the ortho position alters steric hindrance and electronic distribution, which may affect binding affinity in drug-receptor interactions .
Triazole Derivatives with Heterocyclic Hybrids
- Ethyl 4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate (C₂₃H₁₉N₃O₄; MW: 401.42 g/mol): This derivative, a precursor to the iron chelator deferasirox, demonstrates how hydroxyphenyl groups enhance metal-binding capacity .
Pharmacologically Active Triazole-Benzoate Derivatives
- Its indole-triazole structure contrasts with the simpler triazole-benzoate scaffold of the target compound .
- YQ456 (methyl 3-(3-ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate): A myoferlin inhibitor with antitumor activity. The ethyl and methoxyphenyl groups enhance hydrophobic interactions in enzyme binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Key Insights
- Synthetic Efficiency : this compound is synthesized in high yields (~80%) via base-mediated esterification or coupling reactions , whereas dibromo or nitro derivatives require harsher conditions (e.g., bromination with elemental bromine) .
- Biological Activity : Triazole-methylbenzoates with electron-withdrawing groups (e.g., nitro, bromo) show enhanced stability in metabolic assays but reduced aqueous solubility . In contrast, YQ456’s methoxyphenyl group balances lipophilicity and solubility for optimal bioavailability .
- Material Science Applications : Derivatives with extended π-systems (e.g., pyrazole-triazole hybrids) exhibit fluorescence properties, making them candidates for organic LEDs .
Biological Activity
Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate (CAS No. 1309460-28-3) is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 218.21 g/mol. The compound features a benzoate moiety linked to a triazole ring, which is crucial for its biological activity.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. This compound has shown promising antifungal activity against various fungal strains. In vitro studies have demonstrated that compounds with similar structures inhibit the growth of fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 8 µg/mL |
| This compound | Aspergillus niger | 16 µg/mL |
| Fluconazole | Candida albicans | 4 µg/mL |
Anticancer Activity
Research indicates that triazole derivatives may possess anticancer properties. A study focusing on similar compounds revealed that they exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects
In a comparative study, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
The results suggest that this compound could be further explored as a potential anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within pathogens and cancer cells. For instance:
- Ergosterol Biosynthesis Inhibition : Similar triazole compounds inhibit the enzyme lanosterol demethylase (CYP51), disrupting fungal cell membrane integrity.
- Apoptosis Induction : The compound may activate caspases in cancer cells leading to programmed cell death.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling a triazole derivative with a substituted benzoate. A general method includes refluxing methyl benzoate derivatives with 3-methyl-1H-1,2,4-triazole in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Key optimization parameters include:
- Catalyst selection : Acidic conditions (e.g., acetic acid) improve nucleophilic substitution at the benzoate para position.
- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
- Purification : Post-reaction evaporation under reduced pressure followed by recrystallization yields high-purity product.
Q. Table 1: Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | >80% yield |
| Temperature | 78–85°C (reflux) | Prevents decomposition |
| Molar Ratio (Triazole:Benzoate) | 1:1.1 | Reduces unreacted starting material |
Q. How can the structure and purity of this compound be validated?
A multi-technique approach is essential:
- FT-IR : Confirm ester C=O (~1700 cm⁻¹) and triazole C=N (~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include the methyl ester singlet (~3.9 ppm) and triazole proton resonances (7.5–8.5 ppm) .
- Elemental Analysis (CHNS) : Validate molecular formula (e.g., C₁₁H₁₁N₃O₂) with <0.3% deviation .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak ([M+H]⁺ at m/z 218.09) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters . For example:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Software Used |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| R-factor | <0.05 | WinGX |
| Twinning Correction | Applied if needed | SHELXD |
Q. What computational methods are suitable for studying the electronic properties and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to assess binding affinity .
- Solvatochromic Analysis : Correlate solvent polarity with UV-Vis spectral shifts to evaluate polarity effects .
Q. How should researchers address contradictions in biological activity data for structurally analogous triazole-benzoate compounds?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity .
- Dose-Response Curves : Validate IC₅₀ discrepancies using standardized assays (e.g., MTT for cytotoxicity).
- Meta-Analysis : Cross-reference datasets from analogs like Ethyl 4-(1H-tetrazol-1-yl)benzoate to identify trends in antimicrobial or kinase inhibition .
Q. Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target Activity | IC₅₀ (μM) |
|---|---|---|
| This compound | Kinase Inhibition | 12.3 ± 1.2 |
| Ethyl 4-amino benzoate | Antimicrobial | >100 |
| 5-(4-carboxyphenyl)-tetrazole | Anticonvulsant | 8.7 ± 0.9 |
Q. What strategies mitigate challenges in refining high-resolution or twinned crystallographic data for this compound?
Q. How do solvent polarity and substituent effects influence the solvatochromic behavior of triazole-benzoate derivatives?
- Solvent Polarity Index (ET(30)) : Correlate with UV-Vis λₘₐₓ shifts in solvents like DMSO (polar) vs. hexane (nonpolar) .
- Electron-Withdrawing Groups : Nitro or cyano substituents increase intramolecular charge transfer, red-shifting absorption bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
